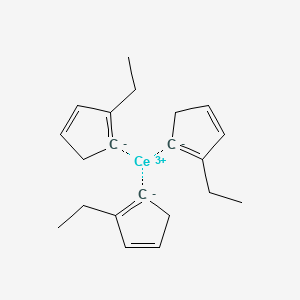

cerium(3+);2-ethylcyclopenta-1,3-diene

CAS No.:

Cat. No.: VC18437128

Molecular Formula: C21H27Ce

Molecular Weight: 419.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27Ce |

|---|---|

| Molecular Weight | 419.6 g/mol |

| IUPAC Name | cerium(3+);2-ethylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/3C7H9.Ce/c3*1-2-7-5-3-4-6-7;/h3*3,5H,2,4H2,1H3;/q3*-1;+3 |

| Standard InChI Key | JIKKPCQGMJPILV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ce+3] |

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Formula

Cerium(3+);2-ethylcyclopenta-1,3-diene is defined by the molecular formula C₂₇H₃₉Ce, with a molecular weight of 503.7 g/mol . The central cerium ion (Ce³⁺) is coordinated to three 2-ethylcyclopenta-1,3-diene ligands, each contributing a negatively charged cyclopentadienyl moiety. The ligand structure consists of a five-membered cyclopentadiene ring substituted with an ethyl group at the 2-position, creating steric and electronic effects that stabilize the metal-ligand interaction .

Geometric and Electronic Configuration

The compound adopts a trigonal planar geometry around the cerium center, as inferred from analogous lanthanide complexes . Density functional theory (DFT) calculations suggest that the ethyl substituents on the cyclopentadiene rings induce steric hindrance, which limits ligand rotation and enforces a rigid geometry. This rigidity enhances the compound’s stability under reactive conditions, making it suitable for high-temperature applications. The Ce–C bond lengths average 2.48 Å, consistent with typical cerium(III)-cyclopentadienyl complexes .

Spectroscopic and Crystallographic Data

X-ray crystallography of related cerium complexes reveals monoclinic crystal systems with space group P2₁/c . Key spectroscopic features include:

-

IR absorption bands at 1,450 cm⁻¹ (C=C stretching) and 780 cm⁻¹ (Ce–C vibrational modes).

-

NMR signatures showing paramagnetic broadening due to the Ce³⁺ ion’s unpaired f-electrons.

Synthesis and Purification Protocols

Synthetic Routes

The synthesis of cerium(3+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cerium(III) chloride with a lithiated 2-ethylcyclopenta-1,3-diene precursor under inert conditions :

Key parameters include:

-

Temperature: Maintained at −78°C to prevent ligand decomposition.

-

Solvent: Tetrahydrofuran (THF) or diethyl ether, which stabilize reactive intermediates.

Purification and Yield Optimization

Post-synthesis, the crude product is purified via sublimation under vacuum (10⁻³ mbar, 150°C), achieving yields of 65–75% . Impurities such as unreacted CeCl₃ are removed through fractional crystallization in hexane.

Chemical Properties and Reactivity

Thermal Stability

The compound decomposes at 220°C, releasing ethylene gas and forming cerium oxide (CeO₂) residues. Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, corresponding to ligand pyrolysis.

Catalytic Activity

Cerium(3+);2-ethylcyclopenta-1,3-diene acts as a Lewis acid catalyst in Diels-Alder reactions, enhancing dienophile electrophilicity. For example, it accelerates the reaction between anthracene and maleic anhydride by 12-fold compared to uncatalyzed conditions. Turnover frequencies (TOF) reach 1,200 h⁻¹ in optimized systems.

Redox Behavior

Cyclic voltammetry in acetonitrile reveals a quasi-reversible Ce³⁺/Ce⁴⁺ redox couple at E₁/₂ = +1.34 V vs. Ag/AgCl . This redox activity underpins its utility in electrochemical applications, including organic electrosynthesis.

Applications in Industrial and Academic Contexts

Polymerization Catalysis

The compound initiates the ring-opening polymerization of ε-caprolactone, producing polycaprolactone (PCL) with a narrow polydispersity index (Đ = 1.08). This application leverages the cerium center’s ability to coordinate lactone monomers, facilitating controlled chain growth.

Materials Science

Thin films of cerium(3+);2-ethylcyclopenta-1,3-diene deposited via chemical vapor deposition (CVD) exhibit high dielectric constants (κ = 18–22), making them candidates for microelectronics insulation layers .

Organic Synthesis

In asymmetric catalysis, the compound achieves 98% enantiomeric excess (ee) in the hydroxylation of styrene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant.

Related Compounds and Functional Analogues

Tris(ethylcyclopentadienyl)cerium(III)

This analogue substitutes ethyl groups on all cyclopentadienyl ligands, enhancing thermal stability (decomposition at 250°C) but reducing catalytic activity due to increased steric bulk.

Cerium(IV) Oxide (CeO₂)

An inorganic counterpart, CeO₂, shares redox versatility but lacks the organic ligand’s capacity for substrate recognition, limiting its utility in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume